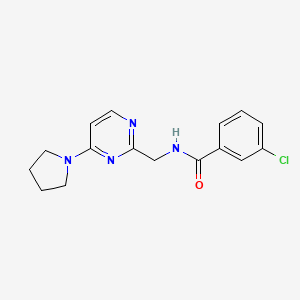
5,5-Difluoro-4-methylpentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Difluoro-4-methylpentan-2-one is a chemical compound that has gained interest in scientific research due to its unique properties. This compound is commonly used in the field of organic chemistry as a starting material for the synthesis of various organic compounds.
Applications De Recherche Scientifique
Extraction and Separation Applications
5,5-Difluoro-4-methylpentan-2-one and related compounds are used in the extraction and separation of specific elements. For instance, 4-methylpentan-2-ol has been used for the quantitative extraction of iron(III) from hydrochloric acid, showcasing the potential of similar compounds in selective extraction processes (Gawali & Shinde, 1974).
Chemical Equilibrium Studies
Studies have explored the equilibrium between hydrate and keto forms of related compounds in different solutions. For example, the hydrate of 1,1,1,5,5,5-hexafluoro-2-hydroxy-2-methylpentan-4-one exists in a hydrate-keto equilibrium, providing insights into the behavior of similar fluorinated ketones (Dhingra & Tatta, 1975).
Material Development for Lithium Batteries
The compound has been investigated for its potential in lithium battery technology. Direct fluorination of related compounds, like 1,3-dioxolan-2-one, has been successful, suggesting that derivatives of this compound could be significant in developing materials for lithium ion batteries (Kobayashi et al., 2003).
Surface-Catalyzed Reactions
The behavior of similar compounds in surface-catalyzed reactions has been observed. For example, butan-2-one and pentan-3-one undergo successive aldol condensations when adsorbed on alumina, hinting at the potential catalytic applications of this compound (Bell et al., 1984).
Photoreactions and Solvent Effects
The photochemistry of related ketones, such as 4-methylpentan-2-one, in various solvents has been studied to understand the effect of solvents on photoreactions. This research can inform the usage of this compound in similar applications (Encina & Lissi, 1976).
Carbon Dioxide Absorption
Research on carbon dioxide absorption using aqueous solutions of related compounds, such as 1,5-diamino-2-methylpentane, provides insights into potential environmental applications of this compound (Azhgan et al., 2016).
Propriétés
IUPAC Name |
5,5-difluoro-4-methylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c1-4(6(7)8)3-5(2)9/h4,6H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAIKVPSHQOLTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3006950.png)


![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)
![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

![N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B3006967.png)

![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)

![N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3006972.png)
